molecular formula C13H9Cl2N3O B11676842 N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11676842
M. Wt: 294.13 g/mol
InChI Key: QUEWUOJFERKSEI-CAOOACKPSA-N
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Description

N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the aromatic ring.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dichlorophenyl group enhances its potential as an antiproliferative agent and its ability to form stable metal complexes .

Properties

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9Cl2N3O/c14-11-2-1-9(7-12(11)15)8-17-18-13(19)10-3-5-16-6-4-10/h1-8H,(H,18,19)/b17-8+

InChI Key

QUEWUOJFERKSEI-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)Cl)Cl

Origin of Product

United States

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